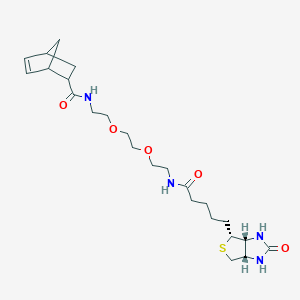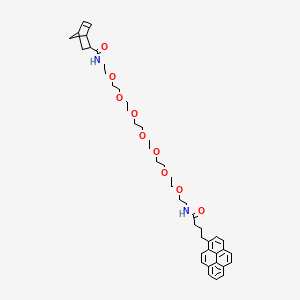
Norbornene-PEG11 Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norbornene-PEG11 Biotin is a compound that combines the norbornene scaffold with a polyethylene glycol (PEG) linker and biotin. This compound is particularly significant in the field of bioconjugation and nanomedicine due to its unique properties that facilitate targeted delivery and site-specific interactions. The norbornene moiety provides a reactive site for further functionalization, while the PEG linker enhances solubility and biocompatibility. Biotin, a vitamin, is known for its strong affinity to streptavidin, making this compound useful in various biochemical applications .
Métodos De Preparación
The synthesis of Norbornene-PEG11 Biotin involves several steps:
Synthesis of Norbornene-PEG: The process begins with the synthesis of norbornene-functionalized PEG. This is typically achieved by reacting norbornene with PEG under specific conditions to form a stable bond.
Attachment of Biotin: The biotin moiety is then attached to the norbornene-PEG through a series of reactions.
Industrial production methods for this compound are similar but scaled up to ensure consistency and purity. These methods often involve automated synthesis and purification processes to meet the high demand in research and medical applications .
Análisis De Reacciones Químicas
Norbornene-PEG11 Biotin undergoes various chemical reactions, including:
Click Reactions: The norbornene moiety is highly reactive in click chemistry, particularly in thiol-ene reactions where it reacts with thiol groups to form stable thioether bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the biotin moiety, which can affect its binding affinity to streptavidin.
Substitution Reactions: The PEG linker can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include thiols, oxidizing agents, and various biotinylation reagents. The major products formed depend on the specific reaction conditions but typically involve the formation of stable bioconjugates .
Aplicaciones Científicas De Investigación
Norbornene-PEG11 Biotin has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and as a building block for more complex molecules.
Medicine: In nanomedicine, this compound is used for targeted drug delivery and imaging.
Industry: The compound is used in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of Norbornene-PEG11 Biotin involves several key steps:
Binding to Streptavidin: The biotin moiety binds strongly to streptavidin, a protein commonly used in biochemical assays.
Targeted Delivery: The PEG linker enhances solubility and biocompatibility, allowing the compound to circulate in the bloodstream and reach target sites.
Functionalization: The norbornene moiety provides a reactive site for further functionalization, enabling the compound to be used in various applications.
The molecular targets and pathways involved include the biotin-streptavidin interaction and the specific targeting of cells or proteins through the PEG linker .
Comparación Con Compuestos Similares
Norbornene-PEG11 Biotin is unique due to its combination of norbornene, PEG, and biotin. Similar compounds include:
Norbornene-PEG: Lacks the biotin moiety and is primarily used for PEGylation and increasing solubility.
Biotin-PEG: Does not have the reactive norbornene moiety, limiting its use in click chemistry.
Norbornene-Biotin: Lacks the PEG linker, reducing its solubility and biocompatibility.
These similar compounds highlight the unique properties of this compound, particularly its versatility and wide range of applications .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N4O14S/c47-39(4-2-1-3-38-40-37(33-61-38)45-42(49)46-40)43-7-9-50-11-13-52-15-17-54-19-21-56-23-25-58-27-29-60-30-28-59-26-24-57-22-20-55-18-16-53-14-12-51-10-8-44-41(48)36-32-34-5-6-35(36)31-34/h5-6,34-38,40H,1-4,7-33H2,(H,43,47)(H,44,48)(H2,45,46,49)/t34?,35?,36?,37-,38-,40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHRWBVSDUSFE-IFJQBEHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N4O14S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-(2-hydroxyethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115069.png)

![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
